molecular formula C21H20N4O2S B11188282 Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11188282
M. Wt: 392.5 g/mol
InChI Key: WIVZRQNREZCUCM-UHFFFAOYSA-N
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Description

Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method results in good yields and short reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, solvent-free methods can be employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound may exert its effects through the inhibition of ER stress and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 7-(4-methylsulfanylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20N4O2S/c1-3-27-20(26)17-18(14-7-5-4-6-8-14)24-21-22-13-23-25(21)19(17)15-9-11-16(28-2)12-10-15/h4-13,19H,3H2,1-2H3,(H,22,23,24)

InChI Key

WIVZRQNREZCUCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)SC)C4=CC=CC=C4

Origin of Product

United States

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